molecular formula C11H13N5O B2839808 2-phenyl-N-propyl-2H-tetrazole-5-carboxamide CAS No. 1396757-26-8

2-phenyl-N-propyl-2H-tetrazole-5-carboxamide

Cat. No. B2839808
CAS RN: 1396757-26-8
M. Wt: 231.259
InChI Key: GHVWTKUJHYDPSL-UHFFFAOYSA-N
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Description

“2-phenyl-N-propyl-2H-tetrazole-5-carboxamide” is a chemical compound. It is a type of tetrazole, which is a heterocyclic compound that has the chemical formula C4H2N4 .


Synthesis Analysis

The synthesis of tetrazole derivatives can be achieved through various methods. For instance, 5-Phenyltetrazole can be prepared by reacting benzonitrile with hydrazine or hydrazine salt, and then reacting with nitrous acid .

Scientific Research Applications

Material Chemistry

Tetrazoles, including “2-phenyl-N-propyl-2H-tetrazole-5-carboxamide”, are of interest in the field of material chemistry. Their planar structure favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Medicinal Chemistry

Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . This allows medicine molecules to penetrate more easily through cell membranes, making them useful in medicinal chemistry .

Antibacterial Activity

Tetrazoles have demonstrated antibacterial activity, making them valuable in the development of new antibiotics .

Antifungal Activity

In addition to their antibacterial properties, tetrazoles also exhibit antifungal activity, which can be useful in treating fungal infections .

Analgesic Activity

Tetrazoles have shown analgesic (pain-relieving) activity, suggesting potential use in the development of new pain medications .

Anti-inflammatory Activity

Tetrazoles, including “2-phenyl-N-propyl-2H-tetrazole-5-carboxamide”, have demonstrated anti-inflammatory properties, which could be beneficial in the treatment of conditions involving inflammation .

Eco-friendly Synthesis

The synthesis of tetrazole derivatives, including “2-phenyl-N-propyl-2H-tetrazole-5-carboxamide”, can be approached in eco-friendly ways, such as using water as a solvent, under moderate conditions, with nontoxic byproducts, easy extractions, and low cost .

Molecular Docking

Tetrazoles are used in molecular docking, a method widely used in the design of new drugs. This involves the interaction of two or more molecules to form a stable complex .

properties

IUPAC Name

2-phenyl-N-propyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-2-8-12-11(17)10-13-15-16(14-10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVWTKUJHYDPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NN(N=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-N-propyl-2H-tetrazole-5-carboxamide

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